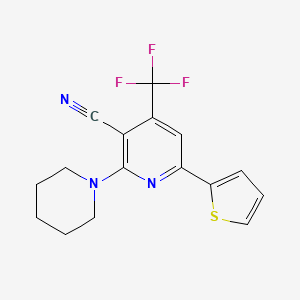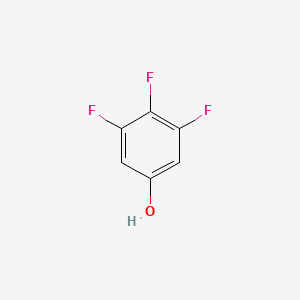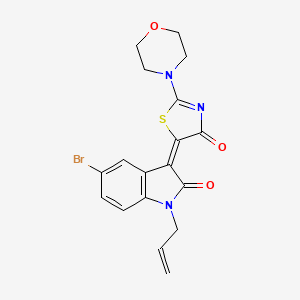![molecular formula C18H20F3N3O3S B1223512 1-[4-(Diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1223512.png)
1-[4-(Diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a sulfonamide.
Scientific Research Applications
Anti-Cancer Applications
- Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, demonstrating the potential to reduce cancer cell proliferation. Non-symmetrical hybrid ureas combining hydrophobic phenyl moieties with polar 3-hydroxy-tolyl moiety have also shown promising bioactivities as inhibitors of translation initiation, potentially leading to the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Catalytic Applications
- Diaryl ureas are significant in medicinal chemistry, and their derivatives have been evaluated for antiproliferative activity against various cancer cell lines. For instance, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea demonstrated potent inhibitory activity, highlighting the potential of diaryl ureas as new anticancer agents and as potential BRAF inhibitors (Jian et al., 2020).
Organocatalysis
- N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been a key player in the development of H-bond organocatalysts. Used extensively in organic transformations, this compound is crucial in promoting various organic reactions and represents a significant motif in catalyst development (Zhang et al., 2014).
Anion Receptor Development
- Certain urea derivatives form solution-stable complexes with copper(I), which act as anion receptors in aprotic media. These receptors can discriminate between different anions based on their geometrical arrangements and hydrogen bonding interactions, indicating potential applications in selective anion sensing and separation processes (Amendola et al., 2006).
Novel Synthesis Applications
- The synthesis and characterization of novel biological-based nano organo solid acids with urea moiety have shown potential in industry. These acids have been used in the synthesis of various compounds under mild and green conditions, demonstrating their versatility and applicability in different chemical reactions (Zolfigol et al., 2015).
Properties
Molecular Formula |
C18H20F3N3O3S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C18H20F3N3O3S/c1-3-24(4-2)28(26,27)16-10-8-14(9-11-16)22-17(25)23-15-7-5-6-13(12-15)18(19,20)21/h5-12H,3-4H2,1-2H3,(H2,22,23,25) |
InChI Key |
CZUSITLIFNHQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B1223429.png)
![(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B1223433.png)
![4-[3-(2-Phenoxyethoxy)-2-quinoxalinyl]morpholine](/img/structure/B1223435.png)
![2-(2,4-dibromophenoxy)-N-[oxo-(propan-2-ylamino)methyl]acetamide](/img/structure/B1223436.png)



![N-(4-methylphenyl)-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]amine](/img/structure/B1223442.png)
![N-[(4-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1223443.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)-(3,4-dimethoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B1223444.png)

![3-(3-Fluoro-4-methoxyphenyl)-5-phenyl-7-furo[3,2-g][1]benzopyranone](/img/structure/B1223450.png)
![11-[2-(Diethylamino)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B1223453.png)

